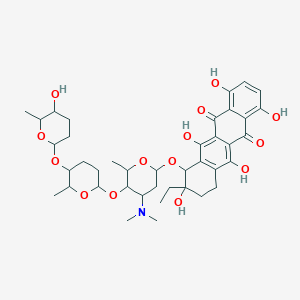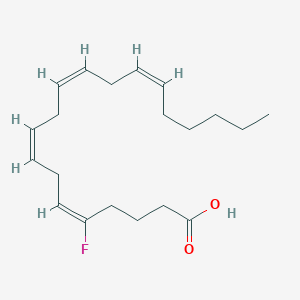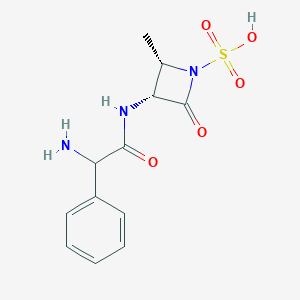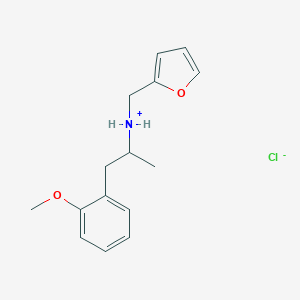
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furfurylamine, N-(o-Methoxy-alpha-methylphenethyl)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Mécanisme D'action
The mechanism of action of furfurylamine hydrochloride is not fully understood. However, it has been found to interact with a number of different biological targets, including monoamine oxidase, sigma-1 receptors, and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Furfurylamine hydrochloride has a variety of biochemical and physiological effects. It has been found to increase the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to interact with the sigma-1 receptor, which is involved in a number of different physiological processes, including pain perception, stress response, and memory formation. Furfurylamine hydrochloride has also been found to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using furfurylamine hydrochloride in lab experiments is its ability to interact with a number of different biological targets. This makes it a valuable tool for researchers studying a variety of different physiological processes. However, one limitation of using furfurylamine hydrochloride is its potential toxicity. It has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are a number of different future directions for research on furfurylamine hydrochloride. One area of interest is its potential use as a therapeutic agent. Furfurylamine hydrochloride has been found to have neuroprotective effects, which may make it a valuable tool for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new drugs. Furfurylamine hydrochloride has been found to interact with a number of different biological targets, which may make it a valuable starting point for the development of new drugs with specific biological activities.
Méthodes De Synthèse
The synthesis of furfurylamine hydrochloride involves the reaction of furfurylamine with hydrochloric acid. Furfurylamine is first prepared by the reaction of furfural with ammonia. The resulting furfurylamine is then reacted with hydrochloric acid to produce furfurylamine hydrochloride.
Applications De Recherche Scientifique
Furfurylamine hydrochloride has a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, including furfurylamine derivatives. It has also been used as a substrate for enzymes, such as monoamine oxidase, and as a ligand for receptors, such as the sigma-1 receptor.
Propriétés
Numéro CAS |
101104-92-1 |
|---|---|
Nom du produit |
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE |
Formule moléculaire |
C12H17N3O10 |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-12(16-11-14-7-5-9-18-14)10-13-6-3-4-8-15(13)17-2;/h3-9,12,16H,10-11H2,1-2H3;1H |
Clé InChI |
AUKKRNOTYGRNSJ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-] |
SMILES canonique |
CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-] |
Synonymes |
FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





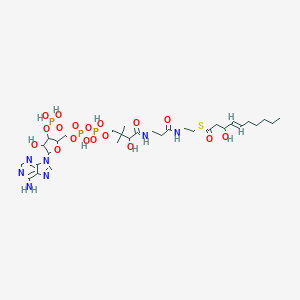
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

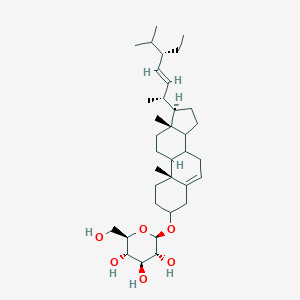
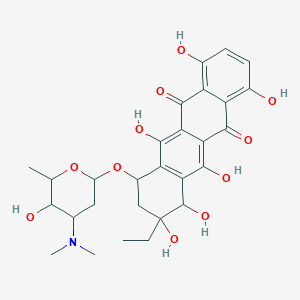
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
